Loratadine-d5
CAS No.:
VCID: VC0196452
Molecular Formula: C22H23ClN2O2
Molecular Weight: 387.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Loratadine-d5, also known as Loratadine-d5 (ethyl-d5), is a deuterium-labeled version of loratadine, a widely used non-sedating antihistamine. It is primarily employed as an internal standard in analytical chemistry, particularly for the quantification of loratadine using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Applications of Loratadine-d5Loratadine-d5 is used as an internal standard in the analysis of loratadine, which is a second-generation antihistamine. Loratadine itself is used to treat allergic conditions such as allergic rhinitis and urticaria . Use in QuantificationIn analytical chemistry, internal standards like Loratadine-d5 are crucial for accurate quantification. They help in correcting for variations in sample preparation and instrument response, ensuring precise measurements of the analyte (loratadine) in pharmaceutical formulations or biological samples . Structural Details
Research Findings and ApplicationsLoratadine-d5 is not directly involved in therapeutic applications but plays a critical role in the analytical validation of loratadine formulations. Studies on loratadine itself have shown its efficacy in managing allergic symptoms without sedative effects, making it a preferred choice for treating conditions like allergic rhinitis and urticaria . Analytical Techniques
Comparison with Unlabeled Loratadine
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Product Name | Loratadine-d5 | ||||||||||||
Molecular Formula | C22H23ClN2O2 | ||||||||||||
Molecular Weight | 387.9 g/mol | ||||||||||||
IUPAC Name | ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D | ||||||||||||
Standard InChIKey | JCCNYMKQOSZNPW-XFHCPBGCSA-N | ||||||||||||
Isomeric SMILES | [2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | ||||||||||||
SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | ||||||||||||
Canonical SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Related CAS | 79794-75-5 (unlabelled) | ||||||||||||
Synonyms | 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene-2,3,4,5,5-d5)-1-piperidinecarboxylic Acid Ethyl Ester; Claritin-d5; Sch-29851-d5 | ||||||||||||
Tag | Loratadine | ||||||||||||
PubChem Compound | 45359008 | ||||||||||||
Last Modified | Apr 15 2024 |
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